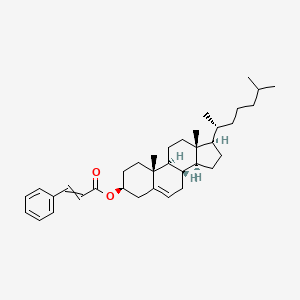

Cholesterol trans-Cinnamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cholesterol trans-Cinnamate is a useful research compound. Its molecular formula is C36H52O2 and its molecular weight is 516.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Method Overview

| Step | Description |

|---|---|

| 1 | Combine cholesterol and trans-cinnamic acid in a reaction vessel. |

| 2 | Add a catalyst (e.g., sulfuric acid) to facilitate esterification. |

| 3 | Heat the mixture under reflux for several hours. |

| 4 | Purify the product via recrystallization or column chromatography. |

Biological Applications

Cholesterol trans-Cinnamate exhibits significant biological activities that make it a subject of interest in various studies:

- Lipid Metabolism Modulation : Research indicates that this compound can significantly lower hepatic cholesterol and triglyceride levels while enhancing high-density lipoprotein (HDL) cholesterol levels in animal models . This modulation of lipid metabolism suggests potential applications in managing hyperlipidemia.

- Antimicrobial Activity : The compound has been studied for its antimicrobial properties, particularly against pathogenic fungi and bacteria. This compound disrupts cell membranes, inhibiting the growth of microorganisms.

- Cholesterol Esterification : this compound's interactions with enzymes such as Acyl-CoA:cholesterol acyltransferase (ACAT) are crucial for understanding its role in cholesterol metabolism and its potential therapeutic applications against infections like Chlamydia trachomatis, which relies on cholesterol for growth .

Case Study 1: Lipid Metabolism in Animal Models

A study investigated the effects of dietary supplementation with cinnamate (including this compound) on rats fed a high-cholesterol diet. Results demonstrated that cinnamate supplementation led to:

- Lower hepatic cholesterol levels compared to control groups.

- Increased HDL levels and reduced atherogenic indices, indicating improved lipid profiles .

- Enhanced antioxidant enzyme activities, suggesting protective effects against oxidative stress.

Case Study 2: Antimicrobial Efficacy

In experiments assessing the antimicrobial properties of this compound, it was found that:

- The compound effectively inhibited the growth of various bacterial strains.

- Its mechanism involved disrupting cell membrane integrity, showcasing potential as a natural antimicrobial agent.

Analyse Des Réactions Chimiques

Ester Hydrolysis and Metabolic Liberation

The ester linkage in cholesterol trans-cinnamate is susceptible to enzymatic hydrolysis, releasing free trans-cinnamic acid and cholesterol. This reaction is catalyzed by esterases in biological systems, enabling the compound to act as a prodrug for its constituents:

Cholesterol trans-cinnamateEsterasesCholesterol+trans-Cinnamic Acid

-

trans-Cinnamic acid demonstrates antioxidant and anti-inflammatory effects, modulating lipid metabolism by reducing triglycerides (TG), cholesterol, and LDL levels in vivo .

-

Cholesterol integrates into cellular membranes or undergoes further oxidation or esterification .

Enzymatic Degradation Pathways

In bacterial systems (e.g., Klebsiella electrica), trans-cinnamate undergoes a multi-step degradation to acetyl-CoA (Figure 1) :

Table 1: Enzymatic degradation steps of trans-cinnamate

| Step | Enzyme | Reaction | Product |

|---|---|---|---|

| 1 | Trans-cinnamate dioxygenase | Hydroxylation | 3-Hydroxycinnamate |

| 2 | Dehydrogenase | Oxidation to β-keto acid | 3-Oxocinnamate |

| 3 | Dioxygenase | Ring cleavage | Fumarate + Pyruvate |

| 4 | Metabolic integration | Entry into TCA cycle/glycolysis | Acetyl-CoA |

While this pathway is described for free trans-cinnamic acid, analogous mechanisms likely apply to this compound post-hydrolysis.

Biological and Metabolic Interactions

This compound’s hydrolysis products influence key metabolic pathways:

Table 2: Metabolic effects of trans-cinnamic acid in db/db mice

Structural Reactivity and Stability

The compound’s steroidal backbone and aromatic cinnamate moiety contribute to:

Propriétés

Formule moléculaire |

C36H52O2 |

|---|---|

Poids moléculaire |

516.8 g/mol |

Nom IUPAC |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylprop-2-enoate |

InChI |

InChI=1S/C36H52O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-15,19,25-26,29-33H,9-11,16-18,20-24H2,1-5H3/t26-,29+,30+,31-,32+,33+,35+,36-/m1/s1 |

Clé InChI |

FESYLMLHRKCTFF-ZOJFKXTHSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |

SMILES isomérique |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C=CC5=CC=CC=C5)C)C |

SMILES canonique |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.